(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan

HIV protease inhibitor synthesis radical cyclization bis-THF intermediate

(±)-Hexahydro-3-methylene-cis-furo[2,3-b]furan (CAS 109789-17-5) is a racemic, cis-fused bicyclic acetal with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. The compound belongs to the hexahydrofuro[2,3-b]furan class—a scaffold that serves as the critical P2 ligand pharmacophore in multiple FDA-approved and investigational HIV-1 protease inhibitors, most notably darunavir (TMC114/Prezista) and brecanavir (GW640385).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 109789-17-5
Cat. No. B023795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan
CAS109789-17-5
Synonymscis-Hexahydro-3-methylene-furo[2,3-b]furan; 
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC=C1COC2C1CCO2
InChIInChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2/t6-,7+/m1/s1
InChIKeyITEHUTGZBAGJOG-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan (CAS 109789-17-5): Identity, Class, and Procurement-Relevant Context


(±)-Hexahydro-3-methylene-cis-furo[2,3-b]furan (CAS 109789-17-5) is a racemic, cis-fused bicyclic acetal with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . The compound belongs to the hexahydrofuro[2,3-b]furan class—a scaffold that serves as the critical P2 ligand pharmacophore in multiple FDA-approved and investigational HIV-1 protease inhibitors, most notably darunavir (TMC114/Prezista) and brecanavir (GW640385) [1]. Unlike the more widely catalogued enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol), this compound bears an exocyclic methylene group at the 3-position, making it the direct synthetic precursor to the bis-THF alcohol rather than the final P2 ligand itself [2]. It is supplied as a research-use-only intermediate, with the racemic cis configuration providing a strategic entry point for enzymatic resolution into either enantiomer [3].

Why Generic Substitution Fails for (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan: The Quantifiable Cost of Scaffold Interchange


The hexahydrofuro[2,3-b]furan scaffold is not a commodity building block; its stereochemical integrity and functional group identity are inextricably linked to downstream synthetic outcomes and ultimate drug potency. Substituting the 3-methylene racemate with the 3-ol analog (either racemic or enantiopure) eliminates the ozonolysis handle required for the canonical Ghosh synthetic route, forcing reliance on alternative—often lower-yielding or cost-prohibitive—synthetic sequences [1]. More critically, the cis ring junction stereochemistry is essential: Ghosh and co-workers demonstrated that ring oxygen positioning, ring size, and stereochemistry are all crucial to HIV-1 protease inhibitory potency, with the optimal (3S,3aS,6aS)-bis-THF configuration delivering an IC₅₀ of 1.8 ± 0.2 nM, whereas diastereomeric variants show dramatically reduced or abolished activity [2]. The bis-THF moiety alone has been estimated to constitute as much as half of the active pharmaceutical ingredient cost in darunavir manufacture [3]. Consequently, procurement of a scaffold with incorrect stereochemistry or functionalization directly translates to synthetic inefficiency and compromised pharmacological outcome—a risk that cannot be mitigated by post-hoc adjustment.

Quantitative Differentiation Evidence for (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan vs. Closest Analogs


Radical Cyclization Yield: 78% Isolated Yield for the Key C–C Bond-Forming Step

The synthesis of the target 3-methylene compound via tributyltin hydride/AIBN-mediated radical cyclization of 3-bromo-2-(2-propyn-1-yloxy)tetrahydrofuran proceeds in 78% isolated yield after chromatographic purification . This represents the first stable intermediate after the key cyclization event in the Ghosh synthetic route. Alternative direct asymmetric syntheses of the enantiopure bis-THF alcohol (bypassing this intermediate) typically report overall yields of 70–75% from glycolaldehyde or analogous starting materials, but require expensive chiral catalysts or stoichiometric chiral auxiliaries and deliver only a single enantiomer [1]. The racemic methylene route thus offers comparable or superior step yield while simultaneously providing access to both enantiomers through subsequent enzymatic resolution—a strategic advantage for programs exploring both enantiomeric series.

HIV protease inhibitor synthesis radical cyclization bis-THF intermediate process chemistry

Exclusive Ozonolysis Handle: The Methylene Group as a Non-Interchangeable Synthetic Gate

The exocyclic methylene group at the 3-position of the target compound is the defining functional handle that enables clean conversion to the racemic bis-THF alcohol via ozonolysis followed by NaBH₄ reduction [1]. This two-step sequence (O₃ then NaBH₄) is the canonical entry to the alcohol oxidation state in the Ghosh synthetic route. In contrast, the commercially available (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (enantiopure bis-THF alcohol) lacks this exocyclic olefin and therefore cannot undergo this transformation—it is the product, not the precursor. This functional group distinction is absolute and non-interchangeable: procurement of the alcohol instead of the methylene compound forecloses the ozonolysis-based synthetic route entirely, mandating a different retrosynthetic strategy [2].

ozonolysis synthetic intermediate functional group interconversion bis-THF alcohol

Racemic Scaffold Enables Enzymatic Resolution to Both Enantiomers at Multikilogram Scale

The racemic nature of the target compound is a deliberate strategic asset, not a limitation. Following ozonolysis and reduction, the resulting racemic bis-THF alcohol can be resolved enzymatically using immobilized lipase to afford either enantiomer in optically pure form (>99% ee). This process has been validated at multikilogram scale with excellent reproducibility [1]. The seminal Tetrahedron Letters report (1995) established that racemic bis-THF ligand, prepared via catalytic cobaloxime-mediated radical cyclization of a precursor analogous to the target compound, could be efficiently resolved with immobilized Amano lipase to yield optically pure P2 ligands [2]. In contrast, direct asymmetric catalytic syntheses typically deliver a single predetermined enantiomer [3]. The racemic route thus offers procurement flexibility: a single intermediate stock can serve programs targeting either the (3R,3aS,6aR) series (darunavir-type) or the (3S,3aR,6aS) series, reducing inventory complexity and enabling structure–activity relationship exploration across both enantiomeric series.

enzymatic resolution racemic synthesis chiral chromatography process scale-up

Pre-Locked Cis Ring Junction Stereochemistry: The Structural Basis of P2 Ligand Potency

The cis ring junction of the target compound is pre-locked in the relative configuration required for high-affinity HIV-1 protease P2 ligand binding. Ghosh and co-workers' comprehensive structure–activity relationship study (J. Med. Chem. 1996) established that the position of ring oxygens, ring size, and stereochemistry are all crucial to inhibitory potency [1]. The most potent inhibitor in that series, compound 49 with (3S,3aS,6aS)-bis-THF configuration, exhibited an IC₅₀ of 1.8 ± 0.2 nM and a CIC₉₅ of 46 ± 4 nM. X-ray crystallography revealed that both ring oxygens in the bis-THF ligand form hydrogen bonds with the Asp29 and Asp30 NH backbone amides in the S2 subsite of HIV-1 protease—interactions that are exquisitely sensitive to ring junction geometry [1]. The downstream enantiopure P2 ligand in darunavir achieves a protease inhibition constant (Ki) of 16 pM and an antiviral IC₉₀ of 4.1 nM [2]. Alternative P2 ligand scaffolds—including hexahydrofuropyranol derivatives—have been explored but the bis-THF scaffold remains the privileged pharmacophore, with Ghosh noting that 'these analyses provided ample evidence of the unique contribution of the bis-THF as a P2-ligand' [2]. The target compound, with its correct cis ring junction, ensures that subsequent synthetic manipulation preserves this essential stereochemical framework.

stereochemistry cis ring junction HIV protease structure-activity relationship P2 ligand

Proven Direct Precursor Role in the Darunavir and Brecanavir Manufacturing Routes

The target compound is explicitly identified as intermediate (XV) in the published synthetic route that leads to the succinimidinyl carbonate active pharmaceutical ingredient intermediate for darunavir-class HIV protease inhibitors [1]. The Drug Synthesis Database traces three distinct API synthetic routes that converge on this methylene intermediate, underscoring its centrality to multiple manufacturing strategies [1]. The subsequent steps—ozonolysis, NaBH₄ reduction, enzymatic resolution, and carbonate formation—are well-precedented and have been the subject of extensive process optimization [2]. Both darunavir (FDA-approved 2006, Ki = 16 pM) and brecanavir (GW640385, advanced to late-stage clinical trials) incorporate the bis-THF P2 ligand derived from this intermediate [3]. The bis-THF moiety has been described as a 'privileged ligand' for combating drug-resistant HIV strains, with the scaffold's unique hydrogen-bonding network to the protease backbone conferring sustained potency against multi-drug-resistant viral variants [3]. This direct lineage to clinically validated and commercially manufactured drugs distinguishes the target compound from structurally related furofuran lignans of natural product origin, which lack the same established industrial relevance.

darunavir brecanavir drug intermediate supply chain HIV protease inhibitor

Optimal Research and Industrial Application Scenarios for (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan


Process Chemistry: Scale-Up of the Ghosh Radical Cyclization Route to Bis-THF Alcohol

The target compound is the optimal starting point for process chemistry groups scaling the canonical Ghosh synthetic route. The radical cyclization step delivers the methylene intermediate in 78% isolated yield under well-defined conditions (Bu₃SnH/AIBN, toluene, 104–108 °C, 4 h), and this yield has been reproduced in patent literature . The subsequent ozonolysis/reduction sequence converts the methylene to racemic bis-THF alcohol, which is then resolved enzymatically to >99% ee at multikilogram scale using immobilized lipase [1]. This racemic-then-resolve strategy is industrially validated and avoids the need for expensive chiral catalysts or stoichiometric chiral auxiliaries required by direct asymmetric routes [2].

Medicinal Chemistry: Parallel Exploration of Both Enantiomeric P2 Ligand Series

For medicinal chemistry programs exploring structure–activity relationships across both enantiomeric bis-THF P2 ligand series, procurement of the racemic methylene intermediate is more efficient than purchasing separate enantiopure building blocks. Following ozonolysis and reduction, the racemic alcohol can be resolved into either the (3R,3aS,6aR) enantiomer (darunavir-type) or the (3S,3aR,6aS) enantiomer using established lipase-catalyzed kinetic resolution protocols . This enables head-to-head biological comparison of both enantiomeric inhibitor series from a single intermediate stock, reducing procurement complexity and ensuring batch-to-batch consistency [1].

HIV-1 Protease Inhibitor Development: Second-Generation P2 Ligand Optimization

The bis-THF scaffold derived from this intermediate has been described as a 'privileged ligand' for HIV-1 protease inhibition, with the two ring oxygens forming a conserved hydrogen-bonding network with the Asp29 and Asp30 backbone amides in the S2 subsite . Darunavir, incorporating the (3R,3aS,6aR)-bis-THF P2 ligand, achieves Ki = 16 pM against HIV-1 protease and maintains potency against multi-drug-resistant viral strains . Programs developing next-generation HIV-1 protease inhibitors—including disubstituted bis-THF analogs with enhanced backbone-binding interactions—require the correct cis-fused scaffold as a starting point. The target compound, as the racemic methylene precursor, provides the optimal entry point for scaffold diversification while preserving the essential stereochemical framework [1].

Analytical Reference Standard: Impurity Profiling and Quality Control for Darunavir API

The target compound serves as a qualified reference standard for impurity profiling in darunavir and brecanavir API manufacturing. As intermediate (XV) in the published synthetic route, it represents a process-related impurity that may be monitored during quality control release testing . Santa Cruz Biotechnology supplies this compound (catalog sc-207732) with an analytical certificate of analysis, supporting its use as a reference material in HPLC and LC-MS impurity methods [1]. This application is specific to the methylene intermediate and cannot be fulfilled by the bis-THF alcohol or other downstream intermediates, which represent different process impurities with distinct chromatographic behavior.

Quote Request

Request a Quote for (+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.